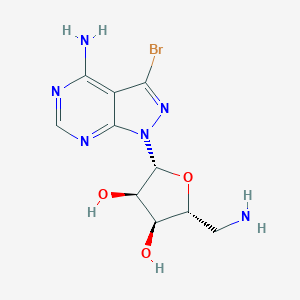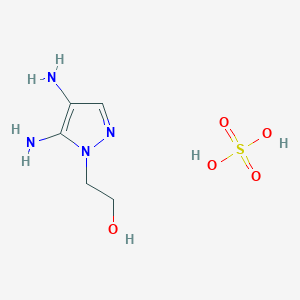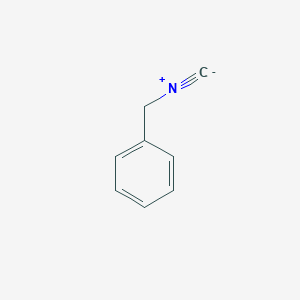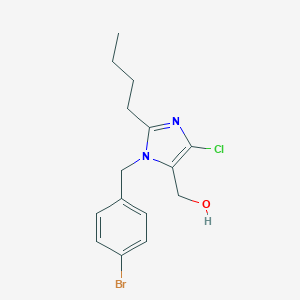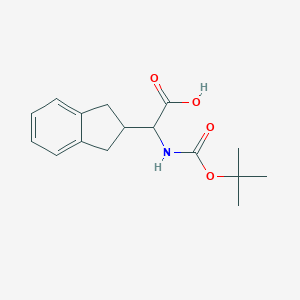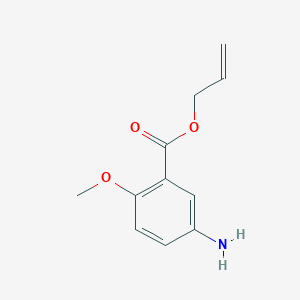
3-Dimethylheptyl-11-hydroxyhexahydrocannabinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dimethylheptyl-11-hydroxyhexahydrocannabinol (DMH-11-OH-THC) is a synthetic cannabinoid compound that has been developed for research purposes. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of marijuana, but has been modified to enhance its potency and selectivity for cannabinoid receptors. DMH-11-OH-THC has been shown to have a range of potential applications in scientific research, including the study of cannabinoid receptors and their role in various physiological processes.
Wirkmechanismus
DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol acts on the body's endocannabinoid system by binding to cannabinoid receptors, which are located throughout the body. These receptors are involved in regulating a wide range of physiological processes, including pain perception, appetite, and immune function. DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has been shown to have a high affinity for cannabinoid receptors, which makes it a useful tool for studying the function of these receptors.
Biochemische Und Physiologische Effekte
DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has a range of biochemical and physiological effects. It has been shown to have analgesic (pain-relieving) properties, as well as anti-inflammatory and immunosuppressive effects. DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has also been shown to have appetite-stimulating properties, which could make it useful in the treatment of conditions such as anorexia and cachexia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol for lab experiments is its high potency and selectivity for cannabinoid receptors. This makes it a useful tool for studying the function of these receptors in various physiological processes. However, DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol also has some limitations, including its potential for toxicity and its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol. One area of interest is its potential use in the treatment of various medical conditions, such as chronic pain, inflammation, and autoimmune disorders. Other potential future directions include the development of new synthetic cannabinoids with enhanced potency and selectivity for specific cannabinoid receptors, as well as the study of the endocannabinoid system and its role in various physiological processes. Overall, DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has the potential to be a valuable tool for scientific research in a wide range of fields.
Synthesemethoden
DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create the desired compound, while biosynthesis involves the use of living organisms to produce the compound. Both methods have been used to produce DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol, with varying degrees of success.
Wissenschaftliche Forschungsanwendungen
DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has a range of potential applications in scientific research. It has been used to study the structure and function of cannabinoid receptors, as well as their role in various physiological processes such as pain perception, appetite, and immune function. DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has also been used in studies of the endocannabinoid system, which is involved in regulating a wide range of physiological processes.
Eigenschaften
CAS-Nummer |
140835-18-3 |
|---|---|
Produktname |
3-Dimethylheptyl-11-hydroxyhexahydrocannabinol |
Molekularformel |
C25H40O3 |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol |
InChI |
InChI=1S/C25H40O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h14-15,17,19-20,26-27H,6-13,16H2,1-5H3/t17-,19-,20-/m1/s1/i10T,17T/t10-,17+,19+,20+/m0 |
InChI-Schlüssel |
MVEVPDCVOXJVBD-FASICABJSA-N |
Isomerische SMILES |
[H][C@@]1(C[C@@H]2[C@@H](C[C@]1([3H])CO)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCCC)O)[3H] |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |
Kanonische SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |
Synonyme |
(3H)HU 243 3-dimethylheptyl-11-hydroxyhexahydrocannabinol HU 243 HU-243 HU243 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)
